molecular formula C13H26O2 B11888177 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane CAS No. 644986-31-2

3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane

Cat. No.: B11888177
CAS No.: 644986-31-2
M. Wt: 214.34 g/mol
InChI Key: ONWHDDGIEMJHKO-UHFFFAOYSA-N
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Description

3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is a chemical compound with the molecular formula C13H26O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with 2-ethylpentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .

Scientific Research Applications

3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. In medicinal chemistry, the compound can act as a stable motif, influencing the physicochemical properties of drugs and enhancing their metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-((2-ethylhexyloxy)methyl)oxetane
  • 3-Ethyl-3-((2-oxiranylmethoxy)methyl)oxetane

Uniqueness

3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .

Properties

CAS No.

644986-31-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3-ethyl-3-(2-ethylpentoxymethyl)oxetane

InChI

InChI=1S/C13H26O2/c1-4-7-12(5-2)8-14-9-13(6-3)10-15-11-13/h12H,4-11H2,1-3H3

InChI Key

ONWHDDGIEMJHKO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)COCC1(COC1)CC

Origin of Product

United States

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